(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a chloropyridine moiety attached to a carbonyl group, which is further linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-2-carboxylic acid and the amino acid derivative, 3-methylbutanoic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides to form an acid chloride or an active ester.
Coupling Reaction: The activated carboxylic acid is then coupled with the amino group of the amino acid derivative under basic conditions, typically using a base like triethylamine, to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also implemented to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and formulation.
Mechanism of Action
The mechanism of action of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites, while the amide bond and the amino acid derivative provide additional interactions that enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(6-Bromopyridine-2-carbonyl)amino]-3-methylbutanoic acid
- (2S)-2-[(6-Fluoropyridine-2-carbonyl)amino]-3-methylbutanoic acid
- (2S)-2-[(6-Methylpyridine-2-carbonyl)amino]-3-methylbutanoic acid
Uniqueness
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Properties
IUPAC Name |
(2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQUERECAAVOX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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